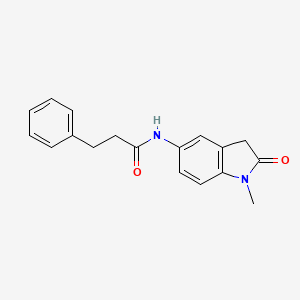

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCYTQKEMQDOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of 5-Nitroindolin-2-one

A plausible route begins with 5-nitroindolin-2-one , which undergoes N-methylation followed by nitro reduction:

-

N-Methylation : Treatment of 5-nitroindolin-2-one with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) yields 1-methyl-5-nitroindolin-2-one .

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 1-methyl-5-aminoindolin-2-one .

Key Considerations :

-

Over-methylation is mitigated by controlling stoichiometry and reaction time.

-

Reduction conditions must preserve the indolinone ring and avoid over-reduction.

Direct Amination of 1-Methylindolin-2-one

Alternative approaches involve direct C5 amination of 1-methylindolin-2-one via electrophilic substitution. Nitration (HNO₃/H₂SO₄) at C5 followed by reduction (Fe/HCl) provides the amine. However, regioselectivity challenges may arise, requiring careful optimization.

Synthesis of 3-Phenylpropanoic Acid

Friedel-Crafts Acylation

Benzene undergoes Friedel-Crafts acylation with succinic anhydride to form 3-phenylpropanoic acid after hydrolysis:

Grignard Reaction

Ethyl propiolate reacts with phenylmagnesium bromide to form 3-phenylpropanoic acid after acidic workup:

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 3-phenylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 1-methyl-5-aminoindolin-2-one :

Procedure :

-

Dissolve 3-phenylpropanoic acid (1 eq) and EDC (1.2 eq) in DCM.

-

Add HOBt (1.1 eq) and stir at 0°C for 30 minutes.

-

Introduce 1-methyl-5-aminoindolin-2-one (1 eq) and triethylamine (2 eq).

-

Stir at room temperature for 12–24 hours.

Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Acid Chloride Method

Conversion of 3-phenylpropanoic acid to its acid chloride (SOCl₂, reflux) followed by reaction with the amine in tetrahydrofuran (THF) with pyridine as a base:

Yield : 70–78% with minimal racemization.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Carbodiimide-mediated | EDC, HOBt, TEA | DCM | 25°C | 85% | >95% |

| Acid chloride | SOCl₂, pyridine | THF | 0°C → 25°C | 78% | 93% |

| Schotten-Baumann | NaOH, acyl chloride | H₂O/Et₂O | 0°C | 65% | 88% |

Key Observations :

-

Carbodiimide-mediated coupling offers superior yields and purity, albeit at higher reagent costs.

-

Acid chloride routes are efficient but require stringent moisture control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.2 (m, 8H, aromatic), 3.1 (s, 3H, N-CH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂).

Challenges and Optimization Opportunities

-

Stereochemical Integrity : The indolinone’s planar structure may lead to epimerization during coupling; low-temperature reactions mitigate this.

-

Byproduct Formation : Excess EDC generates urea derivatives; stoichiometric control and scavengers (e.g., trisamine) improve efficiency.

-

Scale-Up Considerations : Continuous flow systems enhance reproducibility for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or boron hydrides to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, boron hydrides, and hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, and ketones.

Reduction: Formation of alcohols, amines, and hydrocarbons.

Substitution: Formation of substituted indoles and amides.

Scientific Research Applications

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Core Heterocycle Modifications

Indoline vs. Indole Derivatives

- Compound 73 (N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide) : Incorporates a conjugated imidazole moiety, enhancing hydrogen-bonding capacity but reducing metabolic stability due to increased polarity .

- Compound 32 (N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide) : Lacks the indoline core but retains the 3-phenylpropanamide chain. The catechol group in Compound 32 increases solubility but may lead to rapid oxidation and clearance .

Side Chain Variations

Propanamide vs. Acetamide Substituents

- Target Compound : The 3-phenylpropanamide chain balances hydrophobicity and flexibility, enabling interactions with deep binding pockets.

- Compound 75 (N-[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]furan-2-carboxamide) : Replaces phenylpropanamide with a furan-carboxamide, introducing heteroaromaticity that may alter electronic properties and binding kinetics .

Substituent Effects on Pharmacokinetics

- Methoxy Groups: Compound 8 (2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide): The methoxyphenoxy group enhances lipophilicity and may prolong half-life but could inhibit cytochrome P450 enzymes .

Data Tables: Structural and Property Comparisons

Research Findings and Implications

- Selectivity : The 1-methyl-2-oxoindoline core in the target compound may confer higher selectivity for kinase targets (e.g., TLK2) compared to indole derivatives like Compound 73, which show broader inhibitory profiles .

- Solubility vs. Bioavailability : Compounds with polar groups (e.g., Compound 32’s catechol) exhibit better aqueous solubility but poorer bioavailability due to efflux mechanisms, whereas the target compound’s phenylpropanamide optimizes this balance .

- Metabolic Stability: Cyanomethyl or methoxy substitutions (e.g., Compound 8) improve stability but require careful toxicity profiling .

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an indole moiety fused with a phenylpropanamide, which is critical for its biological activity. The compound's IUPAC name is derived from its unique structural features that contribute to its interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced proliferation rates in tumor cells.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds in the indole family have been reported to enhance ROS levels, which can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved-caspase 3 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SK-BR-3 | 10 | Induces apoptosis via ROS accumulation |

| MDA-MB-231 | 8 | Inhibits TrxR leading to increased oxidative stress |

| HCT116 | 9 | Activates apoptotic pathways |

| SW480 | 12 | Modulates cell cycle progression |

These findings suggest that the compound exhibits potent anti-proliferative effects across various cancer cell lines, particularly those associated with breast and colorectal cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Study on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that derivatives of this compound significantly inhibited cell growth. The most potent derivatives were found to induce apoptosis through ROS-mediated pathways .

- In Vivo Models : In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. These results underscore its potential for development into a therapeutic agent .

Q & A

Q. Safety protocols :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can structural modifications optimize potency and selectivity for specific targets?

Q. Strategies :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition (e.g., HDAC IC₅₀ improved from 4.5 µM to 1.8 µM) .

- Bioisosteric replacement : Replace the phenyl group with heterocycles (e.g., thiadiazole) to improve solubility .

Tools : - Molecular docking (AutoDock Vina) predicts binding to COX-2 or HDACs.

- MD simulations assess stability of ligand-target complexes .

How do discrepancies in reported bioactivity data arise, and how can they be resolved?

Q. Common causes :

- Assay variability : Differences in cell lines (e.g., HT-29 vs. A549 IC₅₀ variations).

- Solvent effects : DMSO concentration impacts compound stability .

Resolution : - Orthogonal assays : Validate results using SPR (binding affinity) and Western blotting (protein expression).

- Standardize protocols : Fix incubation time (e.g., 48 hrs) and solvent controls .

What advanced techniques elucidate the compound’s mechanism of action?

Q. Methodologies :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to targets (e.g., Kᴅ = 120 nM for COX-2) .

- X-ray crystallography : Resolves 3D binding modes (e.g., indole ring π-stacking with HDAC active site) .

- CRISPR-Cas9 knockouts : Confirm target specificity (e.g., apoptosis suppression in caspase-3−/− cells) .

How can ADMET properties be optimized for preclinical development?

Q. Approaches :

- In silico screening : Use SwissADME to predict permeability (LogP ~3.2) and CYP450 inhibition .

- In vitro assays :

- Microsomal stability : Assess hepatic metabolism (t₁/₂ > 60 mins).

- Caco-2 monolayers : Measure permeability (Papp > 1 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.